N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide
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Description
The compound appears to contain a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. This moiety is known to exhibit various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial properties . The presence of the azetidine ring could also contribute to its biological activity.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with a 1,3,4-thiadiazole ring are typically synthesized using methods involving cyclization of thiosemicarbazides . The azetidine ring could be formed through a variety of methods, including cyclization reactions involving amino acids or beta-lactams.Mechanism of Action
Target of Action
The primary target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer treatment . It plays a crucial role in transmitting signals from cytokines and growth factor receptors in the cytoplasm to the nucleus, where it activates the transcription of target genes involved in cell proliferation, survival, and inflammation .
Mode of Action
The compound is designed to inhibit the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . It binds directly to the SH2 domain of STAT3, inhibiting its phosphorylation, translocation, and downstream gene transcription . This results in the suppression of the STAT3 signaling pathway, which is often overactivated in various types of cancers .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 signaling pathway . IL-6 is a cytokine that plays a key role in immune response, inflammation, and oncogenesis. When IL-6 binds to its receptor, it activates JAK, which in turn phosphorylates and activates STAT3 . The inhibition of this pathway by the compound can lead to the suppression of tumor growth and progression .
Result of Action
The compound’s action results in the inhibition of the STAT3 signaling pathway, leading to the suppression of tumor growth and progression . It exhibits antiproliferative activity against cancer cells with overactivated STAT3, inducing cell cycle arrest and apoptosis .
Properties
IUPAC Name |
N-[[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S2/c1-14(19(2,16)17)5-8-6-15(7-8)11-12-10(13-18-11)9-3-4-9/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAROJPNWMLOVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC(=NS2)C3CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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